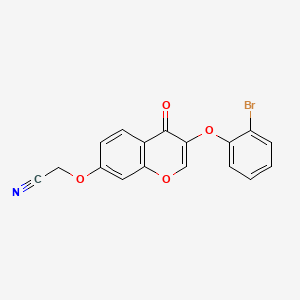
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the acetonitrile group, which is a polar and reactive functional group. The chromene ring may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the polarity of its functional groups, the presence of the bromine atom, and the stability of the chromene ring .Scientific Research Applications
Synthesis of Substituted Acrylonitriles : Kavitha et al. (2019) demonstrated a method for the condensation of aldehydes with acetonitrile derivatives, including compounds similar to the one . This process, involving triphenylphosphine-catalyzed Knoevenagel condensation, highlights the utility of such compounds in creating a variety of acrylonitriles, which have widespread applications in organic synthesis (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
Formation of Novel Heterocyclic Compounds : Research by Čačić et al. (2009) involved reactions of similar compounds to form various heterocyclic structures. These reactions are integral in developing new pharmaceuticals and materials with unique properties (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Electrochemical Studies : Rheinhardt et al. (2011) explored the electrochemical reduction of a compound structurally similar to the query. Understanding such electrochemical behaviors is crucial in fields like material science and electrochemistry (Rheinhardt, Mubarak, Foley, & Peters, 2011).
Antineoplastic Activity : Gašparová et al. (2013) synthesized and evaluated the antineoplastic activities of derivatives of 2-oxo-2H-chromen-3-yl compounds. Such studies contribute to the development of new cancer treatments (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Synthesis of Fluorescent Probes : Guo (2013) synthesized amide-containing coumarin fluorescent probes from compounds similar to the query. These probes have applications in biochemistry and medical diagnostics, particularly in detecting specific ions or molecules (Guo, 2013).
Safety And Hazards
properties
IUPAC Name |
2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO4/c18-13-3-1-2-4-14(13)23-16-10-22-15-9-11(21-8-7-19)5-6-12(15)17(16)20/h1-6,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQZHHKDGOGWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Bromophenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
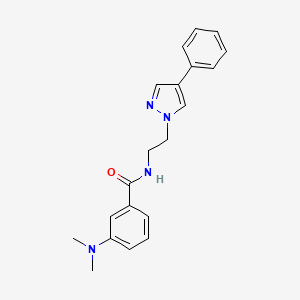
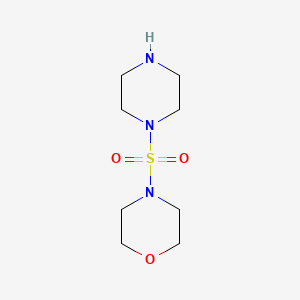
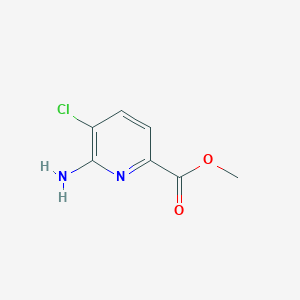
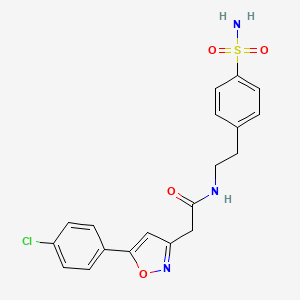
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)
![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)
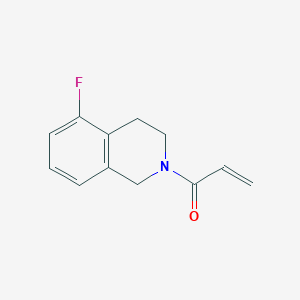
![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)
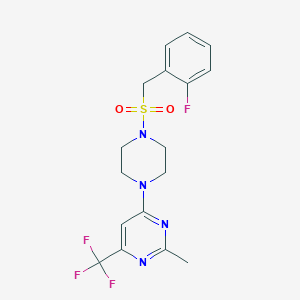
![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)